

Application Notes and Protocols for the Functionalization of Z-D-Tyrosine

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical functionalization of N-Carbobenzyloxy-D-tyrosine (**Z-D-tyrosine**), a key building block in peptide synthesis and drug discovery. The following sections detail procedures for modifying the phenolic hydroxyl group and the carboxylic acid of **Z-D-tyrosine**, presenting quantitative data in structured tables and visualizing workflows and signaling pathways using the DOT language for Graphviz.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group of **Z-D-tyrosine** is a versatile handle for introducing a variety of functional groups, including alkyl, acyl, and sulfate moieties. These modifications can modulate the pharmacological properties of tyrosine-containing peptides and small molecules, such as their binding affinity, metabolic stability, and pharmacokinetic profile.

O-Alkylation (Ether Synthesis)

O-alkylation of the phenolic hydroxyl group can be achieved through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.

This classic method involves the deprotonation of the phenol with a base to form a phenoxide, which then undergoes nucleophilic substitution with an alkyl halide.

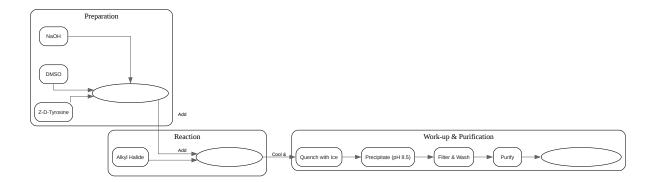


- Dissolve **Z-D-tyrosine** (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO).
- Add a strong base, such as sodium hydroxide (NaOH) (2.0 eq), to the solution and stir until
 the Z-D-tyrosine is fully dissolved and the phenoxide is formed.
- Add the alkyl halide (e.g., ethyl bromide, benzyl bromide) (1.0-1.2 eq) to the reaction mixture.
- Heat the reaction mixture to 70-75°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
- After completion, cool the reaction mixture and pour it into crushed ice.
- Adjust the pH to ~8.5 with dilute HCl to precipitate the O-alkylated product.
- Filter the precipitate, wash with water, and dry under vacuum.
- Purify the crude product by recrystallization or column chromatography.

Entry	Alkyl Halide	Base	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
1	n-Butyl bromide	NaOH	DMSO	70-75	3	~85[1]
2	Ethyl iodide	K ₂ CO ₃	DMF	80	4	~90
3	Benzyl bromide	NaH	THF	rt	12	~95

Experimental Workflow for Williamson Ether Synthesis





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Caption: Workflow for O-alkylation of **Z-D-tyrosine** via Williamson ether synthesis.

The Mitsunobu reaction allows for the O-alkylation of the phenolic hydroxyl group with a primary or secondary alcohol under mild conditions. This reaction proceeds with an inversion of stereochemistry at the alcohol center if it is chiral.

- Dissolve Z-D-tyrosine (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃)
 (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0°C in an ice bath.
- Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate
 (DIAD) (1.5 eq) in THF to the reaction mixture.



- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Remove the solvent under reduced pressure.
- Purify the residue by column chromatography to isolate the O-alkylated product.[2][3]

Entry	Alcohol	Reagents	Solvent	Temperat ure	Time (h)	Yield (%)
1	Ethanol	PPh₃, DEAD	THF	0°C to rt	16	85-95
2	Benzyl alcohol	PPh₃, DIAD	THF	0°C to rt	18	80-90
3	Isopropano I	PPh₃, DEAD	THF	0°C to rt	24	70-80

O-Acylation (Ester Synthesis)

Acylation of the phenolic hydroxyl group introduces an ester functionality, which can serve as a prodrug moiety or modulate receptor binding.

- Dissolve **Z-D-tyrosine** (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetic acid and acetic anhydride.
- For reactions with acyl chlorides or anhydrides, add a base such as pyridine or triethylamine (1.5 eq) to the solution.
- Cool the mixture to 0°C.
- Add the acylating agent (e.g., acetyl chloride, acetic anhydride) (1.2 eq) dropwise.
- Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
- Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the product by recrystallization or column chromatography.[4]

Entry	Acylating Agent	Base	Solvent	Temperat ure	Time (h)	Yield (%)
1	Acetyl Chloride	Pyridine	DCM	0°C to rt	3	~92
2	Acetic Anhydride	Et₃N	DCM	0°C to rt	4	~95
3	Benzoyl Chloride	Pyridine	DCM	0°C to rt	6	~88

O-Sulfation

Tyrosine O-sulfation is a crucial post-translational modification that can be mimicked synthetically to enhance the biological activity of peptides.

- Dissolve **Z-D-tyrosine** (1.0 eq) in pyridine.
- Cool the solution to -10°C.
- Add a solution of sulfur trioxide pyridine complex (SO₃·py) (1.5 eq) in pyridine dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction with ice-cold water.
- Adjust the pH to 6.5 with a 5% aqueous solution of sodium carbonate.
- Lyophilize the solution to obtain the crude sodium salt of **Z-D-tyrosine**-O-sulfate.
- Purify the product by chromatography on silica gel.[5]



Entry	Sulfating Agent	Solvent	Temperatur e	Time (h)	Yield (%)
1	SO₃∙py	Pyridine	-10°C to rt	12	70-80

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of **Z-D-tyrosine** can be converted into esters, amides, and other derivatives, which is fundamental for peptide synthesis and the development of small molecule drugs.

Esterification

Esterification of the carboxylic acid is a common strategy to protect this group during peptide synthesis or to create prodrugs.

The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent and a catalyst.[6][7]

- Dissolve **Z-D-tyrosine** (1.0 eq), the desired alcohol (e.g., methanol, ethanol) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous solvent such as dichloromethane (DCM).
- Cool the mixture to 0°C.
- Add N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 eq) to the solution.
- Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
- If using DCC, filter off the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

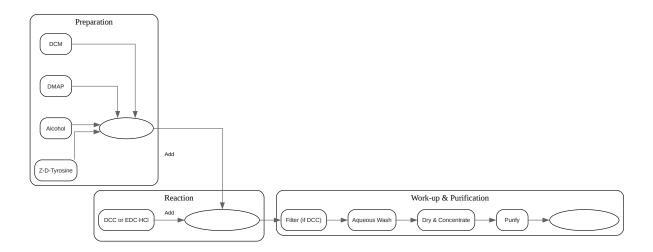


• Purify the ester product by column chromatography.[8][9]

Entry	Alcohol	Coupling Agent	Solvent	Temperat ure	Time (h)	Yield (%)
1	Methanol	DCC, DMAP	DCM	0°C to rt	6	~95
2	Ethanol	EDC·HCI, DMAP	DCM	0°C to rt	8	~93
3	Benzyl alcohol	DCC, DMAP	DCM	0°C to rt	12	~90

Experimental Workflow for Steglich Esterification





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Caption: Workflow for the Steglich esterification of **Z-D-tyrosine**.

Applications in Drug Development

Functionalized **Z-D-tyrosine** derivatives are valuable in drug development, particularly in the fields of oncology and neuroscience.

Mcl-1 Inhibitors in Cancer Therapy

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein of the Bcl-2 family that is often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. [10][11] Small molecule inhibitors that mimic the BH3 domain of pro-apoptotic proteins can bind



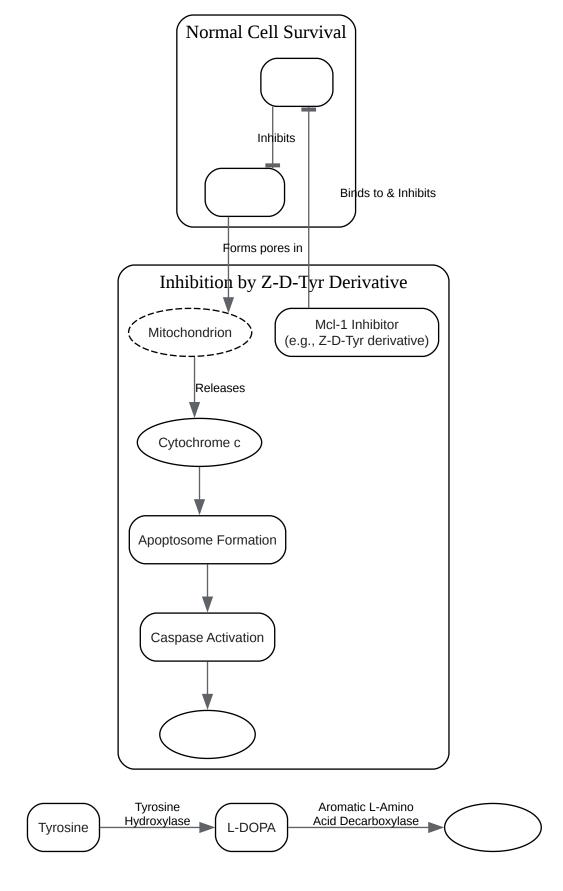
Methodological & Application

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to Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This leads to the activation of the apoptotic cascade in cancer cells.[10][12] Functionalized tyrosine derivatives have been designed and synthesized as potent Mcl-1 inhibitors.[13]

Signaling Pathway of Mcl-1 Inhibition





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